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Compound of Interest
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3-Bromo-4-

pyridinecarboxaldehyde

Cat. No.: B108003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and a detailed

synthetic protocol for 3-Bromo-4-pyridinecarboxaldehyde, a key intermediate in the

synthesis of various organic compounds. This document is intended to be a valuable resource

for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical Data of 3-Bromo-4-
pyridinecarboxaldehyde
The melting point of a pure crystalline solid is a critical physical property for its identification

and purity assessment. For 3-Bromo-4-pyridinecarboxaldehyde, various sources report a

range of melting points, which are summarized in the table below. This variation may be

attributed to different experimental conditions or the purity of the sample.

Property Value Source(s)

Melting Point 60-62 °C

Melting Point 79-83 °C [1]

Melting Point (lit.) 81-82 °C
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Appearance: The compound is typically a yellow or light yellow crystalline solid. Solubility: It is

soluble in most organic solvents, including ethanol, dimethylformamide, and dichloromethane.

Experimental Protocols
Synthesis of 3-Bromo-4-pyridinecarboxaldehyde
The synthesis of 3-Bromo-4-pyridinecarboxaldehyde can be achieved through a two-step

process starting from pyridine. The first step involves the bromination of pyridine to yield 3-

bromopyridine, followed by a formylation reaction at the 4-position.

Step 1: Synthesis of 3-Bromopyridine

A common method for the synthesis of 3-bromopyridine involves the electrophilic substitution of

pyridine with bromine in the presence of sulfuric acid.[2]

Materials: Pyridine, Bromine, 80-95% Sulfuric Acid, 6N Sodium Hydroxide, Organic Solvent

(e.g., ether or dichloromethane), Anhydrous Magnesium Sulfate.

Procedure:

In a reaction vessel, pyridine is dissolved in 80-95% sulfuric acid.

The solution is heated to 130-140 °C.

Bromine is added dropwise to the heated solution over a period of 7-8 hours.

After the addition is complete, the reaction mixture is cooled in an ice water bath.

The pH of the cooled solution is adjusted to 8 with a 6N sodium hydroxide solution.

The product is extracted with an organic solvent.

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure to yield 3-bromopyridine.

Step 2: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde via Lithiation
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The formylation of 3-bromopyridine at the 4-position can be effectively carried out via a

lithiation reaction followed by quenching with a formylating agent such as N,N-

dimethylformamide (DMF).[3][4][5]

Materials: 3-Bromopyridine, Anhydrous Toluene or Tetrahydrofuran (THF), n-Butyllithium (n-

BuLi) in hexanes, N,N-Dimethylformamide (DMF), Saturated aqueous Ammonium Chloride,

Ethyl Acetate or Dichloromethane, Water, Brine, Anhydrous Sodium Sulfate.

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopyridine in

anhydrous toluene or THF in a dry reaction flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution,

maintaining the temperature at -78 °C. The formation of a precipitate may be observed.

Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the 4-

lithio-3-bromopyridine intermediate.

In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous

THF.

Add the DMF solution dropwise to the reaction mixture at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 1-2 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or

dichloromethane.

Combine the organic layers and wash them with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude 3-Bromo-4-pyridinecarboxaldehyde.

The crude product can be further purified by recrystallization or column chromatography.

Melting Point Determination
The melting point of the synthesized 3-Bromo-4-pyridinecarboxaldehyde should be

determined to assess its purity. A standard method using a capillary melting point apparatus is

described below.

Materials and Equipment: Dry, finely powdered sample of 3-Bromo-4-
pyridinecarboxaldehyde, Capillary tubes (sealed at one end), Melting point apparatus (e.g.,

Mel-Temp or similar).

Procedure:

Ensure the sample of 3-Bromo-4-pyridinecarboxaldehyde is completely dry and finely

powdered.

Pack a small amount of the sample into a capillary tube by tapping the open end into the

powder and then tapping the sealed end on a hard surface to compact the sample to a

height of 2-3 mm.

Place the packed capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20 °C below the expected

melting point.

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (the beginning of the

melting range).

Continue heating slowly and record the temperature at which the last crystal melts (the

end of the melting range).
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A pure compound will exhibit a sharp melting range of 1-2 °C. A broader melting range

typically indicates the presence of impurities.

Visualizations
The following diagrams illustrate the logical flow of the experimental procedures described

above.

Step 1: Synthesis of 3-Bromopyridine Step 2: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde

Pyridine Bromination
(Br2, H2SO4, 130-140°C)

Aqueous Workup
(NaOH) Extraction & Purification 3-Bromopyridine 3-Bromopyridine Lithiation

(n-BuLi, Toluene/THF, -78°C) 4-Lithio-3-bromopyridine Formylation
(DMF, -78°C to RT)

Aqueous Workup
(NH4Cl) Extraction & Purification 3-Bromo-4-pyridinecarboxaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Bromo-4-pyridinecarboxaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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